1-(4-fluorophenyl)-4-methoxy-N-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide
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Overview
Description
1-(4-fluorophenyl)-4-methoxy-N-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide is a complex organic compound that belongs to the class of pyridazine derivatives. This compound is characterized by its unique structure, which includes a fluorophenyl group, a methoxy group, and a methylphenyl group attached to a dihydropyridazine ring. The presence of these functional groups imparts specific chemical properties and potential biological activities to the compound.
Preparation Methods
The synthesis of 1-(4-fluorophenyl)-4-methoxy-N-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide involves several steps. One common method includes the reaction of 4-fluorobenzaldehyde with 4-methoxybenzohydrazide in the presence of a suitable catalyst to form the intermediate hydrazone. This intermediate is then cyclized using a cyclization agent such as acetic anhydride to yield the desired pyridazine derivative. The reaction conditions typically involve refluxing the reactants in an appropriate solvent such as ethanol or methanol .
Chemical Reactions Analysis
1-(4-fluorophenyl)-4-methoxy-N-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Scientific Research Applications
1-(4-fluorophenyl)-4-methoxy-N-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent for treating various diseases and conditions.
Mechanism of Action
The mechanism of action of 1-(4-fluorophenyl)-4-methoxy-N-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological responses, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
1-(4-fluorophenyl)-4-methoxy-N-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide can be compared with other similar compounds, such as:
1-(4-fluorophenyl)-2-(methylamino)pentan-1-one: This compound shares the fluorophenyl group but differs in its overall structure and biological activity.
5-(4-fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole: Another fluorinated compound with distinct chemical properties and applications.
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse scientific applications.
Properties
Molecular Formula |
C19H16FN3O3 |
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Molecular Weight |
353.3 g/mol |
IUPAC Name |
1-(4-fluorophenyl)-4-methoxy-N-(4-methylphenyl)-6-oxopyridazine-3-carboxamide |
InChI |
InChI=1S/C19H16FN3O3/c1-12-3-7-14(8-4-12)21-19(25)18-16(26-2)11-17(24)23(22-18)15-9-5-13(20)6-10-15/h3-11H,1-2H3,(H,21,25) |
InChI Key |
ZXBTXRVGFZVDMK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=NN(C(=O)C=C2OC)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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